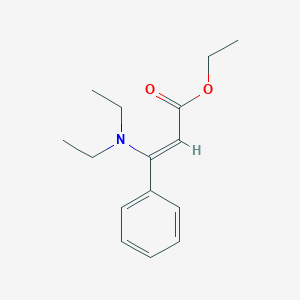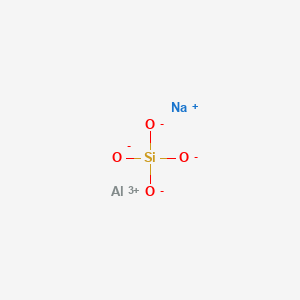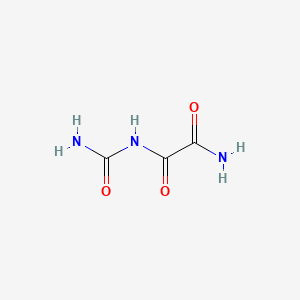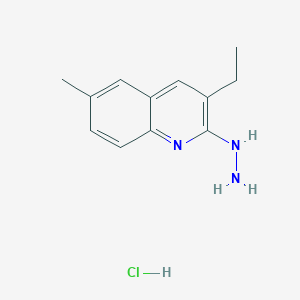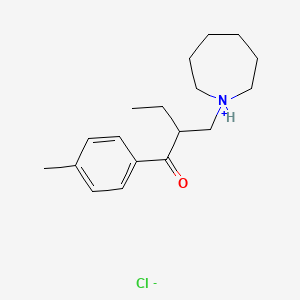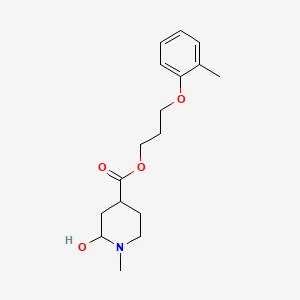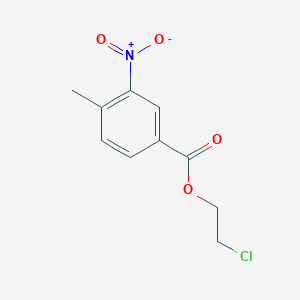
2-Chloroethyl 3-nitro-p-toluate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl 3-nitro-p-toluate is a chemical compound with the molecular formula C10H10ClNO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloroethyl group and a nitro group attached to a toluate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 3-nitro-p-toluate typically involves the esterification of 3-nitro-p-toluic acid with 2-chloroethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl 3-nitro-p-toluate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The toluate moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reagents such as hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Reduction Reactions: 2-Chloroethyl 3-amino-p-toluate.
Oxidation Reactions: Oxidized derivatives of the toluate moiety.
Aplicaciones Científicas De Investigación
2-Chloroethyl 3-nitro-p-toluate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl 3-nitro-p-toluate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
2-Chloroethyl 3-nitro-p-toluate can be compared with other similar compounds, such as:
2-Chloroethyl 4-nitrobenzoate: Similar structure but with a different position of the nitro group.
2-Chloroethyl 3-nitrobenzoate: Lacks the methyl group present in this compound.
2-Chloroethyl 3-amino-p-toluate: A reduced form of this compound with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
59383-11-8 |
|---|---|
Fórmula molecular |
C10H10ClNO4 |
Peso molecular |
243.64 g/mol |
Nombre IUPAC |
2-chloroethyl 4-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H10ClNO4/c1-7-2-3-8(6-9(7)12(14)15)10(13)16-5-4-11/h2-3,6H,4-5H2,1H3 |
Clave InChI |
FHTNGTPVGWEJPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)OCCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



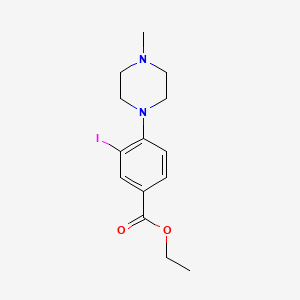
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)


